
4-Bromo-3-nitrobenzoic acid
Overview
Description
4-Bromo-3-nitrobenzoic acid is an organic compound with the molecular formula C₇H₄BrNO₄ It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the fourth position and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 4-bromobenzoic acid. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Another method involves the bromination of 3-nitrobenzoic acid. This process uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions are carefully controlled to achieve the selective bromination at the fourth position .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as described above but on a larger scale. The processes are optimized for efficiency, yield, and safety. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and minimizing the risk of hazardous reactions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.
Substitution: Sodium methoxide, potassium thiolate, primary amines.
Esterification: Methanol, ethanol, sulfuric acid as a catalyst.
Major Products Formed
Reduction: 4-Bromo-3-aminobenzoic acid.
Substitution: 4-Amino-3-nitrobenzoic acid, 4-Methoxy-3-nitrobenzoic acid.
Esterification: Methyl 4-bromo-3-nitrobenzoate, Ethyl 4-bromo-3-nitrobenzoate.
Scientific Research Applications
Pharmaceutical Applications
4-Bromo-3-nitrobenzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its applications include:
- Antitumor Agents : The compound has been investigated for its potential as an antitumoral agent, particularly in studies focusing on its stability and degradation under various conditions. Research has shown that it can undergo forced degradation, which is crucial for understanding its therapeutic viability .
- Anti-inflammatory Drugs : It serves as a precursor for synthesizing anti-inflammatory compounds, contributing to the development of new therapeutic agents targeting inflammatory diseases .
- Enzyme Inhibition Studies : The compound has been shown to interact with D-amino acid oxidase (DAO), inhibiting its activity. This inhibition is significant because DAO plays a role in the metabolism of D-serine, a co-agonist of NMDA receptors involved in neurological disorders such as schizophrenia.
Organic Synthesis
In organic chemistry, this compound is widely used for:
- Synthesis of Complex Molecules : It facilitates the creation of complex organic molecules through various reactions such as nucleophilic aromatic substitution and esterification. The bromine atom can be substituted by nucleophiles like amines or thiols, allowing for the development of new compounds with specific properties .
- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents, which is essential for synthesizing amine derivatives that are valuable in pharmaceuticals and agrochemicals .
Analytical Chemistry
The compound plays a crucial role in analytical methods:
- Chromatography : It is used as a reagent in high-performance liquid chromatography (HPLC) for the identification and quantification of other substances. Its stability under various conditions makes it suitable for use as a standard reference material in analytical assays .
Material Science
In material science, this compound contributes to:
- Development of Polymers : The compound is involved in creating novel materials with enhanced properties such as durability and resistance to environmental factors. Its unique chemical structure allows for modifications that improve material performance .
Biochemical Research
Researchers utilize this compound to explore various biochemical pathways:
- Enzyme Interactions : Studies have demonstrated its effectiveness in probing enzyme interactions and biological pathways, aiding in the understanding of cellular processes and identifying potential therapeutic targets .
Summary Table of Applications
Application Area | Specific Uses |
---|---|
Pharmaceuticals | Antitumor agents, anti-inflammatory drugs, enzyme inhibition studies |
Organic Synthesis | Synthesis of complex molecules, reduction reactions |
Analytical Chemistry | Reagent in HPLC for identification and quantification |
Material Science | Development of polymers with enhanced properties |
Biochemical Research | Studies on enzyme interactions and biological pathways |
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antitumor Activity : A study focused on the stability-indicating HPLC method for determining 4-bromomethyl-3-nitrobenzoic acid's (ANB) stability under different conditions, revealing its potential as an antitumoral agent .
- DAO Inhibition : Research demonstrated that this compound binds to DAO at multiple sites, inhibiting its activity and suggesting its potential use in treating schizophrenia by modulating D-serine levels.
- Polymer Development : Investigations into the mechanical properties of nitrobenzoic acids showed that modifications with this compound could enhance polymer durability .
Mechanism of Action
The mechanism of action of 4-Bromo-3-nitrobenzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding, influencing molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-nitrobenzoic acid
- 3-Nitro-4-bromobenzoic acid
- 4-Bromo-3,5-dinitrobenzoic acid
Uniqueness
4-Bromo-3-nitrobenzoic acid is unique due to the specific positioning of the bromine and nitro groups on the benzene ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions compared to other similar compounds. For instance, the presence of both electron-withdrawing groups (bromine and nitro) at specific positions can significantly affect the compound’s acidity, solubility, and overall chemical behavior .
Biological Activity
4-Bromo-3-nitrobenzoic acid (CAS No. 232986) is a nitroaromatic compound that has garnered attention in various biological and medicinal chemistry studies due to its potential therapeutic applications. This article explores its biological activity, including anti-cancer properties, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of 246.02 g/mol. It features a bromine atom and a nitro group attached to a benzoic acid structure, which influences its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C7H4BrNO4 |
Molecular Weight | 246.02 g/mol |
Solubility | Soluble in organic solvents |
Log P | 1.06 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. Research indicated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including Jurkat T-cell leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for inhibiting tumor growth.
- Cell Line Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in Jurkat cells, with IC50 values indicating effective concentration ranges for therapeutic application .
- Mechanism of Action : The compound's biological activity may be attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress within cancer cells, ultimately triggering apoptotic pathways .
Stability and Degradation Studies
The stability of this compound under various conditions has also been investigated. Forced degradation studies revealed that the compound is relatively stable under neutral conditions but shows increased lability under acidic and alkaline environments, forming degradation products such as 4-hydroxymethyl-3-nitrobenzoic acid . This information is crucial for understanding its shelf life and storage conditions in pharmaceutical formulations.
Case Studies
Several case studies have documented the effects of this compound in biological systems:
- Study on Jurkat Cells : A study conducted by researchers evaluated the cytotoxic effects of this compound on Jurkat cells. The results showed a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed at higher concentrations .
- Mechanistic Insights : Another investigation focused on elucidating the molecular pathways affected by this compound. It was found that treatment with this compound led to upregulation of pro-apoptotic factors such as Bax while downregulating anti-apoptotic proteins like Bcl-2, confirming its role as an apoptosis inducer .
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for 4-bromo-3-nitrobenzoic acid with high purity?
- Methodological Answer : The compound can be synthesized via nitration of 4-bromobenzoic acid. A reported procedure involves adding the precursor to a cold (0°C) mixture of concentrated HNO₃, HCl, and H₂SO₄, maintaining the temperature below 5°C. After stirring at 0°C for 3 hours and room temperature for 2 hours, the product is isolated by filtration, yielding 98% purity. Key parameters include controlled temperature and stoichiometric acid ratios to avoid side reactions .
Parameter | Condition |
---|---|
Temperature | 0–20°C |
Reaction Time | 5 hours |
Yield | 98% |
Key Reagents | HNO₃, HCl, H₂SO₄ |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.5 ppm) and carbons adjacent to electron-withdrawing groups (Br, NO₂).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching).
- Mass Spectrometry : Molecular ion peak at m/z 246 (M⁺) confirms molecular weight .
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths and angles (e.g., C-Br: ~1.89 Å) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use local exhaust ventilation and impermeable gloves (nitrile) to prevent skin contact.
- In case of inhalation, move to fresh air and administer artificial respiration if needed.
- Avoid exposure to oxidizers (risk of toxic gas formation) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to identify electron-deficient regions (e.g., nitro group as electrophilic site).
- Molecular Docking : Screens interactions with biological targets (e.g., SARS-CoV-2 protease) to assess binding affinity.
- ADMET Predictions : Evaluates solubility, metabolic stability, and toxicity using software like Schrödinger Suite .
Q. What strategies address contradictions in crystallographic data for nitroaromatic derivatives?
- Methodological Answer :
- Multi-Dataset Validation : Refine structures against high-resolution data (d < 1.0 Å) using SHELXL to reduce model bias.
- Disorder Modeling : Apply PART instructions in SHELX for overlapping electron density (common in nitro groups).
- Hydrogen Bond Analysis : Compare hydrogen-bonding networks (e.g., O–H···O interactions in carboxylic dimers) to resolve packing ambiguities .
Q. How does the electronic effect of substituents influence the acidity of this compound?
- Methodological Answer :
- Comparative pKa Analysis : Measure acidity via potentiometric titration in aqueous/organic solvents. The nitro group (-I effect) and bromine (-I, +M) synergistically enhance acidity compared to unsubstituted benzoic acid (pKa ~2.5 vs. 4.2).
- Computational Validation : DFT calculations (e.g., Gaussian 16) correlate partial charges on the carboxylic proton with experimental pKa values .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies in synthetic yields reported for this compound?
- Methodological Answer :
Properties
IUPAC Name |
4-bromo-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCTZJVBWNFYRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283355 | |
Record name | 4-Bromo-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6319-40-0 | |
Record name | 6319-40-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-nitrobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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